molecular formula C16H28N2O3S B6798252 N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6798252
M. Wt: 328.5 g/mol
InChI Key: XPWGJSZUPINAFS-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopentene ring, a thiazinane ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3S/c1-12-9-18(10-13(2)22(12,20)21)15(19)17-11-16(3,4)14-7-5-6-8-14/h7,12-13H,5-6,8-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWGJSZUPINAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(S1(=O)=O)C)C(=O)NCC(C)(C)C2=CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of the Thiazinane Ring: The thiazinane ring is introduced via a cyclization reaction, often involving sulfur-containing reagents and catalysts to facilitate the formation of the thiazinane structure.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under hydrogenation conditions.

    Substitution: The thiazinane ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used for reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopentene and thiazinane rings provide a rigid framework that can fit into binding sites, while the carboxamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclopenten-1-yl)-2-methylpropyl]-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide: shares similarities with other thiazinane derivatives and cyclopentene-containing compounds.

    This compound: can be compared to compounds like thiazolidinediones and cyclopentene carboxamides.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and binding properties not commonly found in other compounds. This makes it a valuable compound for targeted applications in various fields of research.

By understanding the synthesis, reactivity, applications, and mechanisms of action of this compound, researchers can better exploit its potential in scientific and industrial contexts.

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